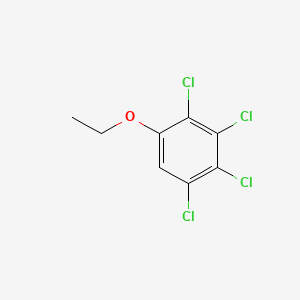

Benzene, tetrachloroethoxy-

Description

Contextualization within Organohalogen Chemistry

Organohalogen compounds are organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. nih.gov This class of compounds is incredibly diverse, ranging from simple alkyl halides to complex aromatic structures. nih.gov Aryl halides, a sub-category of organohalogens, feature a halogen directly attached to an sp²-hybridized carbon of an aromatic ring. nih.govnist.gov Halogenated aryl ethers are a specific type of aryl halide that also contains an ether functional group. The carbon-halogen bond in aryl halides is generally stronger and less reactive towards nucleophilic substitution than in alkyl halides due to the delocalized π-electron system of the aromatic ring. nih.govpurechemistry.org

Importance of Aryl-Ether Linkages in Chemical Synthesis and Reactivity

The aryl-ether linkage is a common structural motif found in many natural products, pharmaceuticals, and advanced materials. encyclopedia.pub The synthesis of this linkage is a fundamental transformation in organic chemistry, often achieved through methods like the Williamson ether synthesis or more modern cross-coupling reactions. encyclopedia.pubnumberanalytics.com The ether bond itself is generally stable, but its presence can influence the reactivity of the aromatic ring. The oxygen atom of the ether can donate a lone pair of electrons into the aromatic system through resonance, which can activate the ring towards electrophilic aromatic substitution. ichemistry.cn

The synthesis of aryl ethers can be achieved through various methods, including the coupling of aryl halides with alcohols, a reaction often catalyzed by transition metals like copper or palladium. acs.orglibretexts.org

Electronic and Steric Effects of Polychlorinated Alkoxy Groups on Aromatic Systems

The substituent on an aromatic ring significantly influences its reactivity and the orientation of incoming electrophiles. stipjakarta.ac.id These influences are broadly categorized as electronic effects and steric effects.

Electronic Effects:

A polychlorinated alkoxy group, such as the tetrachloroethoxy group, is expected to have a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the chlorine atoms. nih.gov This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. spectroscopyonline.com While the ether oxygen can donate electron density via resonance (+M effect), the powerful inductive withdrawal from the multiple chlorine atoms likely dominates, making the ring less nucleophilic. spectroscopyonline.com Deactivating groups generally direct incoming electrophiles to the meta position. masterorganicchemistry.com

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. purechemistry.org A bulky substituent like the tetrachloroethoxy group would create significant steric hindrance, particularly at the ortho positions of the benzene (B151609) ring. pcc.eu This steric bulk can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position over the ortho positions, even in cases where the substituent is an ortho, para-director. wikipedia.org The sheer size of the tetrachloroethoxy group would likely make attack at the adjacent ortho positions sterically unfavorable. pcc.eu

Interactive Data Table: Properties of Related Halogenated Aromatic Compounds

While specific experimental data for "Benzene, tetrachloroethoxy-" is not widely available, the properties of related compounds can provide insights.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Benzene | C₆H₆ | 78.11 | 80.1 numberanalytics.compcc.eu | 5.5 numberanalytics.compcc.eu |

| Chlorobenzene | C₆H₅Cl | 112.56 | 131.7 | -45.2 |

| 1,2,3,4-Tetrachloro-5,6-dimethoxybenzene | C₈H₆Cl₄O₂ | 275.94 | Not Available | Not Available |

| Polychlorinated diphenyl ethers (general) | C₁₂H₁₀-nClnO | Variable | Variable | Variable |

Structure

3D Structure

Properties

CAS No. |

79080-54-9 |

|---|---|

Molecular Formula |

C8H6Cl4O |

Molecular Weight |

259.9 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5-ethoxybenzene |

InChI |

InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3 |

InChI Key |

FFSTUBNWCMHTHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, Tetrachloroethoxy

Strategies Involving Direct Etherification of Halogenated Phenols

This primary approach involves the formation of the ether bond as a key step, starting from a tetrachlorophenol precursor. The hydroxyl group of the phenol (B47542) is converted to an ethoxy group using an appropriate ethylating agent.

The Williamson ether synthesis is a cornerstone of ether preparation in organic chemistry, valued for its broad scope and reliability. wikipedia.orgkhanacademy.org The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org

In the context of synthesizing Benzene (B151609), tetrachloroethoxy-, the process begins with the deprotonation of a tetrachlorophenol using a suitable base to form a sodium or potassium tetrachlorophenoxide. This phenoxide ion then acts as a nucleophile, attacking a primary ethyl halide, such as ethyl bromide or ethyl iodide. The choice of base is crucial; for acidic phenols, relatively mild bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often sufficient. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the rate of the SN2 reaction. jk-sci.com

Reaction Scheme: C₆HCl₄OH + Base → C₆HCl₄O⁻Na⁺ (or K⁺) C₆HCl₄O⁻Na⁺ (or K⁺) + CH₃CH₂-X → C₆HCl₄OCH₂CH₃ + NaX (or KX) (where X = Cl, Br, I)

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

| Component | Examples | Purpose/Notes |

| Starting Material | 2,3,4,5-Tetrachlorophenol (B165442), 2,3,4,6-Tetrachlorophenol | The specific isomer of tetrachlorophenol determines the final product structure. |

| Base | NaOH, KOH, K₂CO₃, NaH | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Ethylating Agent | Ethyl bromide (CH₃CH₂Br), Ethyl iodide (CH₃CH₂I) | Provides the ethyl group. Iodides are more reactive but also more expensive than bromides. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing reaction rate. |

| Temperature | 50-100 °C | Reaction temperature is typically elevated to ensure a reasonable reaction rate. |

The Mitsunobu reaction offers an alternative pathway for forming ethers from alcohols under mild, neutral conditions. wikipedia.orgnih.gov It is particularly useful for converting primary and secondary alcohols into a variety of functional groups, including ethers. wikipedia.orgorganic-chemistry.org The reaction involves an alcohol (in this case, tetrachlorophenol acting as the nucleophile), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism is complex, beginning with the reaction of triphenylphosphine and DEAD to form a phosphonium intermediate. organic-chemistry.orgmissouri.edu This intermediate activates the ethanol (B145695) (the alcohol being converted), making it susceptible to nucleophilic attack by the tetrachlorophenoxide. A significant drawback of this method is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate the purification of the desired ether. missouri.edu

Reaction Scheme: C₆HCl₄OH + CH₃CH₂OH + PPh₃ + DEAD → C₆HCl₄OCH₂CH₃ + Ph₃PO + EtO₂C-NH-NH-CO₂Et

Table 2: Key Reagents for the Mitsunobu Reaction

| Reagent | Example | Role in Reaction |

| Phenolic Substrate | Tetrachlorophenol | Acts as the acidic pronucleophile. |

| Alcohol | Ethanol | The source of the ethoxy group. |

| Phosphine | Triphenylphosphine (PPh₃) | Acts as a reducing agent and activates the azodicarboxylate. |

| Azodicarboxylate | DEAD, DIAD | Acts as an oxidizing agent and facilitates the activation of the alcohol. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous aprotic solvents are typically used. |

Aromatic Substitution Routes

An alternative synthetic strategy involves starting with a simpler aromatic ring and subsequently introducing the chloro and ethoxy substituents. This can be achieved through either electrophilic or nucleophilic aromatic substitution.

This approach would theoretically involve the direct chlorination of ethoxybenzene. The ethoxy group (-OCH₂CH₃) is an activating, ortho, para-directing group for electrophilic aromatic substitution. This directing effect means that incoming electrophiles (in this case, chlorine) will preferentially add to the positions ortho (2 and 6) and para (4) to the ethoxy group.

Synthesizing a specific tetrachloroethoxybenzene isomer via this method would be exceptionally challenging. The reaction would likely proceed in a stepwise manner, first yielding a mixture of ortho- and para-chloroethoxybenzene. Subsequent chlorination steps would become more complex, with the existing chloro- and ethoxy- substituents influencing the position of further additions. This lack of regioselectivity typically leads to a mixture of di-, tri-, and tetrachlorinated isomers that are difficult to separate. Furthermore, forcing the reaction to completion with four chlorine atoms may require harsh conditions, potentially leading to unwanted side reactions or degradation. While methods for the selective chlorination of phenols exist, achieving a single tetrachloro- isomer from ethoxybenzene is not a straightforward or high-yielding process. researchgate.netgoogle.comgoogle.com

Nucleophilic aromatic substitution (SNAr) provides a more viable route when the aromatic ring is highly substituted with electron-withdrawing groups. masterorganicchemistry.comorganicchemistoncall.com In this case, the chlorine atoms themselves act as activating groups, making the benzene ring electron-deficient and susceptible to attack by a strong nucleophile. youtube.com

A plausible starting material for this synthesis is pentachlorobenzene (B41901). The five chlorine atoms strongly activate the ring for nucleophilic attack. The reaction with a strong nucleophile like sodium ethoxide (NaOEt) would lead to the displacement of one of the chloride ions by the ethoxide ion. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov This method is generally more regioselective than electrophilic substitution on an activated ring and is a common strategy for preparing highly substituted aryl ethers. masterorganicchemistry.com

Reaction Scheme: C₆Cl₅H + NaOCH₂CH₃ → C₆HCl₄OCH₂CH₃ + NaCl

Table 3: Conditions for Nucleophilic Aromatic Substitution

| Component | Examples | Purpose/Notes |

| Starting Material | Pentachlorobenzene | The highly chlorinated ring is activated for nucleophilic attack. |

| Nucleophile | Sodium ethoxide (NaOEt) | A strong nucleophile that displaces a chloride ion. |

| Solvent | Ethanol, DMSO, DMF | The solvent must be able to dissolve the reactants and is often the parent alcohol of the alkoxide. |

| Temperature | Room temperature to elevated temperatures | Reaction conditions depend on the reactivity of the aryl halide. |

Post-Aromatic Etherification Functionalization

This strategy involves performing the etherification step on a partially halogenated precursor, followed by the introduction of the remaining halogen atoms. This multi-step approach can offer better control over the final substitution pattern compared to the direct tetrachlorination of ethoxybenzene.

For example, a dichlorophenol could first be converted to a dichloroethoxybenzene via the Williamson ether synthesis. The two existing chlorine atoms and the ethoxy group would then direct the subsequent electrophilic chlorination steps. While the ethoxy group is an ortho, para-director and the chloro groups are deactivating but also ortho, para-directing, the combination can provide better regiochemical control than starting with ethoxybenzene alone. The initial substituents can block certain positions and direct the incoming chlorine atoms to the remaining available sites on the aromatic ring. This method allows for a more controlled, stepwise assembly of the target molecule.

Example Two-Stage Synthesis:

Etherification: Dichlorophenol + Base + Ethyl Halide → Dichloroethoxybenzene

Chlorination: Dichloroethoxybenzene + Cl₂ / Catalyst → Tetrachloroethoxybenzene

This approach combines the reliability of the Williamson ether synthesis with the principles of electrophilic aromatic substitution, offering a strategic advantage in the synthesis of specific polysubstituted aromatic compounds.

Halogenation of Ethoxybenzene Analogues

The direct chlorination of ethoxybenzene presents a potential, though challenging, route to tetrachloroethoxybenzene. The ethoxy group is an activating ortho-, para-director for electrophilic aromatic substitution. Consequently, controlling the extent and regioselectivity of chlorination to achieve the desired tetrachloro- substitution pattern can be difficult. The reaction typically proceeds through mono-, di-, and tri-chlorinated intermediates.

Reaction Scheme:

C₆H₅OC₂H₅ + 4Cl₂ → C₆H₂Cl₄OC₂H₅ + 4HCl

Detailed research on the exhaustive chlorination of ethoxybenzene is not extensively documented in readily available literature, likely due to the formation of complex product mixtures and potential for side reactions, including cleavage of the ether bond under harsh chlorination conditions.

Stepwise Synthesis from Simpler Precursors

A more controlled and widely applicable approach involves a stepwise synthesis. This typically entails the synthesis of a tetrachlorinated benzene derivative, which is then converted to the target ether. A common strategy is the etherification of a tetrachlorophenol or the nucleophilic aromatic substitution on a hexachlorinated benzene derivative.

One plausible pathway begins with the chlorination of phenol to produce tetrachlorophenol. This intermediate can then undergo a Williamson ether synthesis with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.

Reaction Scheme:

C₆H₅OH + 5Cl₂ → C₆HCl₄OH + 5HCl (Chlorination of Phenol)

C₆HCl₄OH + C₂H₅I + K₂CO₃ → C₆H₂Cl₄OC₂H₅ + KI + KHCO₃ (Williamson Ether Synthesis)

Another stepwise approach involves the reaction of a polychlorinated benzene, such as hexachlorobenzene (B1673134), with sodium ethoxide. In this nucleophilic aromatic substitution (SNAr) reaction, one of the chlorine atoms is displaced by the ethoxide nucleophile. The reactivity of polychlorinated benzenes towards nucleophilic substitution increases with the number of chlorine atoms on the ring. nih.gov For instance, hexachlorobenzene reacts with sodium ethoxide to form monoethoxypentachlorobenzene. inchem.org While specific conditions for the synthesis of tetrachloroethoxybenzene from a pentachlorobenzene are not detailed, the principle of SNAr is well-established for such systems. nih.govnih.govnist.gov

The following table outlines representative conditions for the nucleophilic aromatic substitution on polychlorinated benzenes.

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Reference |

| Hexachlorobenzene | Sodium Ethoxide | Hexane (B92381) | Not Specified | Monoethoxypentachlorobenzene | inchem.org |

| Polychlorinated Benzenes | Sodium Methoxide | Methanol | Not Specified | Polychlorinated Anisoles | nih.gov |

Catalytic Approaches to C-O Bond Formation in Aromatic Systems

Modern synthetic chemistry offers powerful catalytic methods for the formation of carbon-oxygen bonds in aromatic systems, which are applicable to the synthesis of tetrachloroethoxybenzene. These methods, such as the Ullmann condensation and palladium-catalyzed etherification, provide milder and often more efficient alternatives to traditional methods.

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or a phenol. wikipedia.org In the context of synthesizing tetrachloroethoxybenzene, this could involve the reaction of a tetrachlorobenzene with ethanol or the reaction of a tetrachlorophenol with an ethyl halide, in the presence of a copper catalyst. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions.

General Ullmann Condensation Scheme:

Ar-X + R-OH + Cu (catalyst) + Base → Ar-OR + CuX + H-Base⁺

Palladium-catalyzed C-O bond formation, a cornerstone of modern cross-coupling chemistry, offers another versatile route. These reactions typically employ a palladium catalyst in combination with a suitable phosphine ligand to couple an aryl halide with an alcohol. This methodology has been successfully applied to the synthesis of a variety of aryl ethers. organic-chemistry.org The synthesis of 2-chloroethoxy-arenes from aryl chlorides has been demonstrated using a palladium catalyst, showcasing the utility of this approach for halogenated substrates. scispace.com

The following table summarizes key features of these catalytic approaches.

| Method | Catalyst | Ligand (if applicable) | Typical Substrates | Key Advantages |

| Ullmann Condensation | Copper (metal or salts) | Diamines, Acetylacetonates | Aryl halides, Alcohols, Phenols | Applicable to a wide range of substrates. wikipedia.orgorganic-chemistry.org |

| Palladium-Catalyzed Etherification | Palladium complexes (e.g., Pd₂(dba)₃) | Bulky phosphines (e.g., Biarylphosphines) | Aryl halides (including chlorides), Alcohols | High efficiency, mild reaction conditions, broad functional group tolerance. organic-chemistry.orgscispace.com |

Chemical Reactivity and Transformation Pathways of Benzene, Tetrachloroethoxy

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents on the aromatic ring.

Regioselectivity and Directing Effects of the Tetrachloroethoxy Group

The tetrachloroethoxy group is anticipated to be a deactivating and meta-directing group in electrophilic aromatic substitution reactions. This is a consequence of the powerful electron-withdrawing inductive effect (-I effect) of the four chlorine atoms on the ethoxy moiety. askfilo.comdoubtnut.com The oxygen atom, while capable of donating a lone pair of electrons to the ring via resonance (+M effect), has this capacity significantly diminished by the strong inductive pull of the adjacent chlorinated carbons.

The strong -I effect of the -CH(Cl)CCl₃ portion of the substituent withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. This deactivation is a common feature of substituents with strong electron-withdrawing capabilities. doubtnut.com

Regarding regioselectivity, the deactivating nature of the tetrachloroethoxy group directs incoming electrophiles to the meta position. This can be explained by examining the stability of the Wheland intermediate (arenium ion) formed during the reaction. When the electrophile attacks the ortho or para positions, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly bonded to the tetrachloroethoxy group. This is a highly destabilized situation due to the adjacent electron-withdrawing substituent. In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a relatively more stable intermediate. The -CCl₃ group, for instance, is known to be a meta-directing group due to its strong -I effect, which destabilizes ortho and para intermediates. askfilo.comaskfilo.com

Table 1: Predicted Directing Effects of Various Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -OCH(Cl)CCl₃ (Tetrachloroethoxy) | Strongly Deactivating (Predicted) | Meta (Predicted) |

Influence on Reaction Kinetics and Thermodynamics

The tetrachloroethoxy group is expected to significantly decrease the rate of electrophilic aromatic substitution reactions compared to benzene. The strong inductive withdrawal of electron density from the aromatic ring increases the activation energy of the rate-determining step, which is the attack of the electrophile on the ring to form the arenium ion. msu.edu This deactivation is a hallmark of substituents with potent electron-withdrawing character.

Nucleophilic Aromatic Substitution (NAS) Reactivity

Nucleophilic aromatic substitution (NAS) is a reaction pathway for aromatic compounds, typically requiring the presence of strong electron-withdrawing groups on the ring and a good leaving group. wikipedia.org

Activation by Electron-Withdrawing Halogens on the Alkoxy Moiety

The tetrachloroethoxy group is predicted to activate the benzene ring towards nucleophilic aromatic substitution, particularly when a suitable leaving group (such as a halogen) is also present on the ring, especially at the ortho or para positions. masterorganicchemistry.comnptel.ac.in The four chlorine atoms on the ethoxy tail exert a powerful electron-withdrawing inductive effect. This effect is transmitted through the ether oxygen to the benzene ring, reducing its electron density and making it more susceptible to attack by nucleophiles.

For an SNAr reaction to proceed, the aromatic ring must be electron-deficient. organicchemistoncall.com The cumulative -I effect of the tetrachloroethoxy group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. masterorganicchemistry.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Mechanistic Investigations of SNAr Pathways

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, is stabilized by the electron-withdrawing tetrachloroethoxy group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The rate of this reaction is highly dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. The presence of the tetrachloroethoxy group, especially in conjunction with other electron-withdrawing groups like a nitro group at the ortho or para position to the leaving group, would be expected to significantly accelerate the reaction. nptel.ac.in

Radical Reactions and Bond Dissociation Studies

The presence of multiple C-Cl and C-H bonds in the tetrachloroethoxy substituent suggests the possibility of radical reactions, often initiated by heat or UV light.

The C-H bond on the α-carbon of the ethoxy group (-O-CH(Cl)-) is an allylic-type position to the benzene ring and is also adjacent to an oxygen atom and a chlorine atom. Its bond dissociation energy (BDE) will be influenced by these neighboring atoms. Ethers are known to react with radicals, and the reactivity is influenced by the C-H bond dissociation energies. dcu.ieresearchgate.net

The C-Cl bonds in the -CCl₃ group are also susceptible to homolytic cleavage under certain conditions. The study of polychlorinated compounds has shown that they can undergo various radical-mediated transformations. doubtnut.com For instance, radical halogenation can occur at the alkane part of the molecule. chemistrysteps.comchemistrysteps.com

The bond dissociation energies (BDEs) are crucial in predicting the course of radical reactions. While specific BDE values for tetrachloroethoxybenzene are not documented in the searched literature, estimations can be made based on related structures. The C-Cl bond in CCl₄ is approximately 293 kJ/mol. ucsb.edu The presence of the oxygen atom and the phenyl group would modulate the BDEs of the C-H and C-Cl bonds in the tetrachloroethoxy moiety. Theoretical calculations have become a powerful tool for estimating BDEs for halogenated molecules. acs.org

Table 2: Representative Bond Dissociation Energies (BDEs) of Related Bonds

| Bond | Compound | BDE (kJ/mol) |

| C-H | Methane (CH₃-H) | 439 |

| C-Cl | Carbon tetrachloride (CCl₃-Cl) | 293 ucsb.edu |

| C-H (α to ether) | Diethyl ether (CH₃CH-O-CH₂CH₃) | ~394 researchgate.net |

| C-H (α to phenyl & ether) | Toluene (C₆H₅CH₂-H) | 375 |

| C-H (in -OCH(Cl)CCl₃) | Benzene, tetrachloroethoxy- | Predicted to be relatively low |

| C-Cl (in -OCH(Cl)CCl₃) | Benzene, tetrachloroethoxy- | Predicted to be similar to other chlorinated alkanes |

Information regarding "Benzene, tetrachloroethoxy-" is currently unavailable.

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the chemical compound "Benzene, tetrachloroethoxy-". Consequently, it is not possible to provide an article detailing its chemical reactivity and transformation pathways as requested.

The search for data on the following topics yielded no results for the specified compound:

Homolytic Cleavage of C-Cl and C-O Bonds: No studies detailing the bond dissociation energies or conditions for the homolytic cleavage of the carbon-chlorine or carbon-oxygen bonds in tetrachloroethoxybenzene were identified.

Radical Addition to the Aromatic Ring: Research on radical addition reactions involving the aromatic ring of tetrachloroethoxybenzene is not available.

Hydrolytic and Solvolytic Degradation Mechanisms: There is no published information on the hydrolysis or solvolysis of this specific compound.

Oxidation and Reduction Chemistry: The oxidation and reduction reactions of tetrachloroethoxybenzene have not been documented in the searched resources.

Without any specific research findings or data, the generation of a scientifically accurate article adhering to the requested detailed outline is not feasible. General principles of reactivity for related classes of compounds, such as other polychlorinated benzenes or ethoxybenzenes, cannot be extrapolated to provide a specific and accurate account for "Benzene, tetrachloroethoxy-" without dedicated scientific investigation.

Degradation and Environmental Transformation Processes of Benzene, Tetrachloroethoxy

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of light, represents a significant pathway for the transformation of chlorinated aromatic compounds in the environment.

Direct photolysis involves the direct absorption of solar radiation by a molecule, leading to its excitation and subsequent chemical reaction. For compounds structurally similar to Benzene (B151609), tetrachloroethoxy-, such as polychlorinated diphenyl ethers (PCDEs), direct photolysis can proceed through several mechanisms. The primary pathways include the cleavage of the carbon-chlorine (C-Cl) bond, known as photodechlorination, and the cleavage of the carbon-oxygen (C-O) ether bond. researchgate.net Photodechlorination results in the stepwise removal of chlorine atoms from the benzene ring, leading to the formation of less chlorinated congeners. For instance, the photolysis of 1,2,4,5-tetrachlorobenzene (B31791) in a water solution when irradiated at wavelengths greater than 285 nm resulted in 61% degradation in 16 hours. nih.gov Another significant pathway for related compounds like PCDEs is intramolecular photocyclization, which leads to the formation of polychlorinated dibenzofurans (PCDFs). researchgate.netmdpi.com

The photoproducts from the degradation of analogous compounds are varied. The irradiation of tetrachlorophenols, which share the chlorinated aromatic moiety, in water-acetonitrile mixtures leads to reductive dechlorination. cdnsciencepub.com It is plausible that Benzene, tetrachloroethoxy- would undergo similar reactions, yielding a mixture of partially dechlorinated tetrachloroethoxybenzene isomers and potentially chlorinated phenols through ether bond cleavage.

Table 1: Potential Direct Photolysis Products of Benzene, tetrachloroethoxy- Based on Analogous Compounds

| Precursor Compound | Photolysis Product(s) | Reference |

| Polychlorinated Diphenyl Ethers (PCDEs) | Photodechlorinated PCDEs, Polychlorinated Dibenzofurans (PCDFs), Hydroxylated PCDEs, Chlorobenzene | researchgate.netmdpi.com |

| 1,2,4,5-Tetrachlorobenzene | 61% degraded in 16 hours (λ > 285 nm) | nih.gov |

| 1,2,3,4-Tetrachlorobenzene (B165215) | 46% degraded in 40 hours (λ > 285 nm) | nih.gov |

| Tetrachlorophenols | Reductively dechlorinated products | cdnsciencepub.com |

| Pentachlorobenzene (B41901) | Tetrachlorobenzenes, Trichlorobenzenes, Dichlorobenzenes, Monochlorobenzene, Phenol (B47542), Benzene | who.int |

This table is interactive. Click on the headers to sort the data.

Photosensitized reactions involve the transfer of energy from an excited sensitizer (B1316253) molecule (such as humic substances in natural waters) to the target compound, which then undergoes degradation. While specific quantum yield data for Benzene, tetrachloroethoxy- are not available, studies on related compounds provide insight. The rate of photodegradation of pentachlorobenzene to tetrachlorobenzenes and subsequently to less chlorinated benzenes was found to increase in the presence of surfactants, which can act as photosensitizers. who.int The quantum yields for the phototransformation of polycyclic aromatic hydrocarbons (PAHs), which also possess aromatic ring structures, have been found to be significantly lower in hydrophobic media compared to aqueous systems, suggesting that the environmental matrix plays a crucial role in the efficiency of photochemical degradation.

Thermal Decomposition and Pyrolysis Studies

Thermal decomposition and pyrolysis, the breakdown of compounds at high temperatures in the absence of oxygen, are important processes in industrial settings and waste treatment.

The pyrolysis of chlorinated aromatic compounds can lead to a variety of byproducts. Studies on the pyrolysis of chlorobenzene, a related compound, have shown the formation of other chlorinated benzenes and naphthalenes. ukzn.ac.za The thermal decomposition of 1,2,4,5-tetrachlorobenzene can emit highly toxic fumes of chlorides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. noaa.gov For polychlorinated diphenyl ethers, pyrolysis at temperatures above 700°C leads to almost complete decomposition, with the primary products being polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), especially at around 600°C. mdpi.com It is therefore highly probable that the pyrolysis of Benzene, tetrachloroethoxy- would generate chlorinated benzenes, phenols, and potentially polychlorinated dibenzofurans through intramolecular cyclization, alongside products of incomplete combustion like carbon monoxide.

Table 2: Pyrolysis Conditions and Byproducts of Structurally Similar Compounds

| Compound | Temperature Range (°C) | Major Pyrolytic Byproducts | Reference |

| Polychlorinated Diphenyl Ethers | 600 - >700 | Polychlorinated Dibenzofurans (PCDFs) | mdpi.com |

| Chlorobenzene | High Temperature | Chlorinated naphthalenes, biphenyls | ukzn.ac.za |

| Tetrachlorobenzene | 250 - 400 | Dechlorinated products | acs.org |

| Unsaturated Chlorinated Hydrocarbons | Not specified | Hexachlorobenzene (B1673134), partially chlorinated benzenes | acs.org |

This table is interactive. Click on the headers to sort the data.

Kinetic studies on the thermal degradation of related compounds indicate that temperature and residence time are critical factors. For tetrachlorobenzene, a study on its decomposition in a low-temperature pyrolysis-catalysis system showed that conversion efficiency increases with temperature, with up to 94.1% removal achieved at 350°C under optimal conditions. acs.org The decomposition efficiency was observed to decrease with increasing gas hourly space velocities, indicating the importance of sufficient residence time for complete degradation. acs.org

Abiotic Degradation Mechanisms in Environmental Matrices

In soil and sediment, the fate of Benzene, tetrachloroethoxy- is influenced by various abiotic processes, primarily sorption and hydrolysis, although biodegradation also plays a role.

Tetrachlorobenzenes are known to be persistent in the environment, with estimated half-lives in soil ranging from 28 to 417 days. canada.ca They are expected to be relatively immobile in soil due to their high organic carbon sorption coefficients. canada.ca Volatilization can be a significant removal pathway from surface soils. who.int

Hydrolysis of the ether linkage in Benzene, tetrachloroethoxy- could be a potential degradation pathway, although the C-O bond in aromatic ethers is generally stable. For polychlorinated diphenyl ethers, C-O bond photodissociation has been identified as a photolysis pathway, suggesting that this bond can be cleaved under certain environmental conditions. researchgate.net However, tetrachlorobenzenes are not expected to undergo significant hydrolysis due to the lack of hydrolyzable functional groups. nih.govnih.gov

In anaerobic environments like buried sediments, tetrachlorobenzenes are highly persistent, with estimated half-lives for anaerobic biodegradation ranging from 120 to 720 days in deeper waters. canada.ca While some microbial degradation of tetrachlorobenzenes has been observed, with a reported half-life of about 18 days for 1,2,3,4-tetrachlorobenzene in an anaerobic sediment slurry, complete mineralization is often slow. nih.gov The persistence of these compounds in anaerobic sediments has been documented, with significant amounts found in lake core samples dating back over 60 years. canada.ca

Table 3: Environmental Half-Lives of Analogous Tetrachlorobenzene Isomers

| Isomer | Environmental Matrix | Half-Life | Conditions | Reference |

| 1,2,4,5-Tetrachlorobenzene | Surface Water | 28 - 417 days | - | canada.ca |

| 1,2,4,5-Tetrachlorobenzene | Deeper Waters | 120 - 720 days | Anaerobic Biodegradation | canada.ca |

| 1,2,4,5-Tetrachlorobenzene | Sediment | 56 - 1250 days | - | canada.ca |

| 1,2,3,4-Tetrachlorobenzene | Anaerobic Sediment Slurry | ~18 days | Biodegradation | nih.gov |

| 1,2,3,4-Tetrachlorobenzene | Sewage Sludge Amended Soil | 34.5 days | - | nih.gov |

| 1,2,4,5-Tetrachlorobenzene | Sewage Sludge Amended Soil | 47 days | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Hydrolytic Cleavage Under Various Environmental Conditions

The ether linkage in aromatic ethers can be susceptible to hydrolytic cleavage, a reaction in which a water molecule breaks the C-O bond. This process is generally slow for ethers under neutral pH conditions but can be catalyzed by acidic or basic conditions. wikipedia.org In the case of "Benzene, tetrachloroethoxy-", the strong electron-withdrawing nature of the four chlorine atoms on the benzene ring would likely make the ether bond more resistant to cleavage. masterorganicchemistry.commsu.edu

Studies on the hydrolysis of similar compounds, such as lignin (B12514952) model compounds with β-O-4 ether bonds, have shown that cleavage can be achieved under specific conditions, for instance, in the presence of metal chlorides in ionic liquids at elevated temperatures. researchgate.net While these conditions are not typical of natural environments, they suggest that hydrolytic cleavage is a potential, albeit likely slow, degradation pathway.

Interactive Data Table: Hydrolytic Cleavage of Aryl Ether Bonds in Model Compounds

| Model Compound | Conditions | Products | Reference |

| Guaiacylglycerol-β-guaiacyl ether (GG) | 150°C, FeCl3 in [BMIM]Cl | Guaiacol | researchgate.net |

| Veratrylglycerol-β-guaiacyl ether (VG) | 150°C, AlCl3 in [BMIM]Cl | Guaiacol | researchgate.net |

Reductive Dehalogenation by Environmental Reductants (e.g., FeS, Fe3O4)

Reductive dehalogenation is a significant transformation process for highly chlorinated aromatic compounds in anaerobic environments. nih.gov This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less chlorinated and generally less toxic compounds. Environmental reductants such as iron sulfides (FeS) and magnetite (Fe3O4) can mediate these reactions.

For "Benzene, tetrachloroethoxy-", reductive dehalogenation would likely proceed sequentially, removing one chlorine atom at a time. Studies on other chlorinated benzenes have shown that the position of the chlorine atom influences the rate of dehalogenation. nih.gov The presence of the ethoxy group may also affect the reaction rate, though specific data on this interaction is limited. It is plausible that the tetrachlorinated ring of "Benzene, tetrachloroethoxy-" could be reduced to trichloro-, dichloro-, and monochloroethoxybenzene, and eventually to ethoxybenzene.

Interactive Data Table: Reductive Dehalogenation of Chlorinated Benzenes

| Compound | Reductant | Products | Reference |

| Hexachlorobenzene | Soil microcosms | Pentachlorobenzene, Tetrachlorobenzenes | nih.gov |

| 1,2,4-Trichlorobenzene | Soil microcosms | Dichlorobenzenes, Chlorobenzene | nih.gov |

| 1,2,3,4-Tetrachlorobenzene | ZnS (photocatalytic) | 1,2,3-Trichlorobenzene | researchgate.net |

Oxidative Transformation by Natural Oxidants

In aerobic environments, oxidative transformation by natural oxidants can play a role in the degradation of "Benzene, tetrachloroethoxy-". Reactive oxygen species, such as hydroxyl radicals (•OH), can attack the aromatic ring, leading to hydroxylation and potential ring cleavage. acs.org The presence of the electron-withdrawing chlorine atoms and the electron-donating ethoxy group will influence the sites of oxidative attack. masterorganicchemistry.comacs.org

The initial products of oxidative attack on "Benzene, tetrachloroethoxy-" would likely be hydroxylated derivatives. Further oxidation could lead to the cleavage of the aromatic ring, forming smaller organic acids that can be more readily degraded. acs.org

Biodegradation Studies

The biodegradation of "Benzene, tetrachloroethoxy-" is expected to be a slow process due to its high degree of chlorination and the stability of the ether bond. However, microorganisms have been shown to degrade a wide range of xenobiotic compounds.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, bacteria can utilize oxygen to break down aromatic compounds. researchgate.netmdpi.com

Initial Activation Pathways (e.g., Hydroxylation by Dioxygenases)

The initial step in the aerobic biodegradation of many aromatic compounds is the activation of the stable aromatic ring by dioxygenase enzymes. researchgate.net These enzymes incorporate two oxygen atoms into the benzene ring, forming a cis-dihydrodiol. For "Benzene, tetrachloroethoxy-", a dioxygenase could attack the aromatic ring to form a tetrachloroethoxy-substituted cis-dihydrodiol. This intermediate would then be dehydrogenated to form a tetrachloroethoxy-substituted catechol.

Alternatively, another initial activation pathway could involve the cleavage of the ether bond. Enzymes known as etherases or O-demethylases can catalyze the cleavage of aryl ether linkages. rsc.orgrsc.orgresearchgate.netosti.govnih.gov In the case of "Benzene, tetrachloroethoxy-", an etherase could cleave the bond to form tetrachlorophenol and acetaldehyde. The resulting tetrachlorophenol would then be a substrate for further degradation. Studies on the degradation of alkyl ethers and aralkyl ethers by Rhodococcus sp. have demonstrated the enzymatic cleavage of the ether bond as an initial step. nih.gov

Aromatic Ring Cleavage Pathways (e.g., Catechol, Meta-cleavage, Ortho-cleavage)

Following the formation of a catechol intermediate (either tetrachloroethoxy-catechol or tetrachlorocatechol (B74200) after ether cleavage), the aromatic ring is susceptible to cleavage by other dioxygenases. researchgate.netrsc.orgresearchgate.net There are two main pathways for catechol ring cleavage: ortho-cleavage and meta-cleavage. researchgate.netresearchgate.net

Ortho -cleavage (or intradiol cleavage) involves the breaking of the bond between the two hydroxyl-bearing carbon atoms.

Meta -cleavage (or extradiol cleavage) involves the breaking of the bond adjacent to one of the hydroxyl groups.

The type of cleavage pathway utilized depends on the specific microbial strain and the substituents on the catechol ring. For chlorinated catechols, the ortho-cleavage pathway is often modified to handle the chlorinated intermediates. bibliotekanauki.pl The products of ring cleavage are then further metabolized through central metabolic pathways.

Interactive Data Table: Aromatic Ring Cleavage of Catechol Derivatives

| Substrate | Cleavage Pathway | Key Enzyme | Organism | Reference |

| Catechol | meta | Catechol 2,3-dioxygenase | Planococcus sp. | bibliotekanauki.pl |

| 4-Chlorocatechol | meta | Catechol 2,3-dioxygenase | Planococcus sp. | bibliotekanauki.pl |

| Catechol | ortho & meta | Catechol 1,2-dioxygenase & Catechol 2,3-dioxygenase | Rhodococcus opacus | mdpi.com |

Table of Compounds

| Compound Name |

| Benzene, tetrachloroethoxy- |

| Acetaldehyde |

| AlCl3 |

| Benzene |

| Catechol |

| Chlorobenzene |

| Dichlorobenzenes |

| Ethoxybenzene |

| FeCl3 |

| Guaiacol |

| Guaiacylglycerol-β-guaiacyl ether |

| Monochloroethoxybenzene |

| Tetrachlorobenzene |

| Tetrachlorocatechol |

| Tetrachloroethoxy-cis-dihydrodiol |

| Tetrachloroethoxy-substituted catechol |

| Tetrachlorophenol |

| Trichloroethoxybenzene |

| Veratrylglycerol-β-guaiacyl ether |

| [BMIM]Cl |

| CuCl2 |

| Fe3O4 |

| FeS |

| ZnS |

The environmental persistence and transformation of the synthetic compound "Benzene, tetrachloroethoxy-" are dictated by a series of abiotic and biotic degradation processes. Due to a scarcity of direct experimental data for this specific molecule, its environmental fate is largely inferred from studies on structurally analogous compounds, including chlorinated benzenes, aromatic ethers, and chloroalkoxybenzenes. These processes encompass hydrolytic cleavage, reductive dehalogenation, oxidative transformation, and biodegradation, which collectively contribute to its breakdown in various environmental compartments.

Hydrolytic Cleavage Under Various Environmental Conditions

The ether linkage in aromatic ethers is known to be relatively stable but can undergo hydrolytic cleavage, a reaction where a water molecule severs the carbon-oxygen bond. wikipedia.org This process is typically slow under neutral pH conditions but can be accelerated in the presence of acids or bases. For "Benzene, tetrachloroethoxy-", the presence of four electron-withdrawing chlorine atoms on the benzene ring is expected to increase the stability of the ether bond, making it more resistant to hydrolysis. masterorganicchemistry.commsu.edu

Research on the hydrolysis of related compounds, such as lignin model compounds featuring β-O-4 ether bonds, has demonstrated that cleavage can be facilitated under specific laboratory conditions, for instance, with metal chlorides in ionic liquids at high temperatures. researchgate.net Although these conditions are not representative of typical natural environments, they suggest that hydrolytic cleavage remains a potential, albeit likely minor, degradation pathway for "Benzene, tetrachloroethoxy-".

Table 1: Hydrolytic Cleavage of Aryl Ether Bonds in Model Compounds

| Model Compound | Conditions | Products | Reference |

| Guaiacylglycerol-β-guaiacyl ether (GG) | 150°C, FeCl₃ in [BMIM]Cl | Guaiacol | researchgate.net |

| Veratrylglycerol-β-guaiacyl ether (VG) | 150°C, AlCl₃ in [BMIM]Cl | Guaiacol | researchgate.net |

Reductive Dehalogenation by Environmental Reductants (e.g., FeS, Fe₃O₄)

In anaerobic environments, reductive dehalogenation is a critical transformation pathway for highly chlorinated aromatic compounds. nih.gov This process involves the sequential removal of chlorine atoms and their substitution with hydrogen atoms, resulting in congeners that are generally less chlorinated and less toxic. This reaction can be mediated by naturally occurring reductants like iron sulfides (FeS) and magnetite (Fe₃O₄).

For "Benzene, tetrachloroethoxy-", it is anticipated that reductive dehalogenation would occur in a stepwise manner. Studies on other chlorinated benzenes have indicated that the rate of dehalogenation is influenced by the position of the chlorine substituents on the aromatic ring. nih.gov The ethoxy group may also modulate the reaction kinetics, although specific data on this interaction are lacking. It is plausible that the tetrachlorinated ring of "Benzene, tetrachloroethoxy-" could be sequentially reduced to trichloro-, dichloro-, and monochloroethoxybenzene, and ultimately to ethoxybenzene.

Table 2: Reductive Dehalogenation of Chlorinated Benzenes

| Compound | Reductant | Products | Reference |

| Hexachlorobenzene | Soil microcosms | Pentachlorobenzene, Tetrachlorobenzenes | nih.gov |

| 1,2,4-Trichlorobenzene | Soil microcosms | Dichlorobenzenes, Chlorobenzene | nih.gov |

| 1,2,3,4-Tetrachlorobenzene | ZnS (photocatalytic) | 1,2,3-Trichlorobenzene | researchgate.net |

Oxidative Transformation by Natural Oxidants

In aerobic settings, "Benzene, tetrachloroethoxy-" can be transformed through oxidative processes mediated by natural oxidants. Reactive oxygen species, particularly hydroxyl radicals (•OH), can initiate the degradation by attacking the aromatic ring, which can lead to hydroxylation and subsequent ring cleavage. acs.org The regiochemistry of this oxidative attack is influenced by the electronic effects of the substituents; the four chlorine atoms are electron-withdrawing, while the ethoxy group is electron-donating. masterorganicchemistry.comacs.org

The initial products of such oxidative reactions are expected to be various hydroxylated derivatives of "Benzene, tetrachloroethoxy-". Continued oxidation can lead to the opening of the aromatic ring, yielding smaller, more biodegradable organic acids. acs.org

Biodegradation Studies

The biodegradation of "Benzene, tetrachloroethoxy-" is predicted to be a challenging and slow process, owing to its high degree of chlorination and the inherent stability of the ether bond. Nevertheless, the metabolic versatility of microorganisms suggests that biodegradation is a feasible, albeit gradual, fate for this compound in the environment.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, microorganisms can employ oxygen-dependent enzymatic pathways to break down aromatic compounds. researchgate.netmdpi.com

The aerobic biodegradation of many aromatic compounds commences with the enzymatic activation of the stable aromatic ring by dioxygenases. researchgate.net These enzymes introduce two oxygen atoms to form a cis-dihydrodiol intermediate. In the case of "Benzene, tetrachloroethoxy-", a dioxygenase could hydroxylate the aromatic ring to produce a tetrachloroethoxy-substituted cis-dihydrodiol. This intermediate would subsequently be dehydrogenated to yield a tetrachloroethoxy-substituted catechol.

An alternative initial activation step could be the enzymatic cleavage of the ether bond. Enzymes such as etherases or O-demethylases are known to catalyze the scission of aryl ether linkages. rsc.orgrsc.orgresearchgate.netosti.govnih.gov For "Benzene, tetrachloroethoxy-", an etherase could cleave the ether bond to produce tetrachlorophenol and acetaldehyde. The resulting tetrachlorophenol would then be channeled into pathways for chlorinated phenol degradation. Research on the degradation of various alkyl and aralkyl ethers by Rhodococcus species has confirmed that ether bond cleavage can be an initial step in their metabolism. nih.gov

Once a catechol intermediate is formed (either a tetrachloroethoxy-catechol or tetrachlorocatechol following ether cleavage), the aromatic ring becomes susceptible to cleavage by ring-cleaving dioxygenases. researchgate.netrsc.orgresearchgate.net The two primary mechanisms for this are ortho-cleavage and meta-cleavage. researchgate.netresearchgate.net

Ortho -cleavage (intradiol cleavage) results in the breaking of the C-C bond between the two hydroxyl groups.

Meta -cleavage (extradiol cleavage) severs the C-C bond adjacent to one of the hydroxyl groups.

The specific pathway utilized is dependent on the microbial strain and the nature of the substituents on the catechol ring. For chlorinated catechols, the ortho-cleavage pathway is often adapted to process the resulting chlorinated aliphatic intermediates. bibliotekanauki.pl The ring-fission products are subsequently funneled into central metabolic pathways for complete mineralization.

Table 3: Aromatic Ring Cleavage of Catechol Derivatives by Microorganisms

| Substrate | Cleavage Pathway | Key Enzyme | Organism | Reference |

| Catechol | meta | Catechol 2,3-dioxygenase | Planococcus sp. | bibliotekanauki.pl |

| 4-Chlorocatechol | meta | Catechol 2,3-dioxygenase | Planococcus sp. | bibliotekanauki.pl |

| Catechol | ortho & meta | Catechol 1,2-dioxygenase & Catechol 2,3-dioxygenase | Rhodococcus opacus | mdpi.com |

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the anaerobic biodegradation of the chemical compound Benzene, tetrachloroethoxy- .

Extensive searches for data on its degradation mechanisms, the role of terminal electron acceptors, initial activation steps, anaerobic metabolites, and the microbial consortia involved have not yielded any results pertaining directly to this compound. Similarly, information on environmental factors, such as salinity, that might influence its biodegradation is not available.

While research exists on the anaerobic degradation of structurally related compounds, such as other chlorinated benzenes and aromatic ethers, the strict requirement to focus solely on "Benzene, tetrachloroethoxy-" prevents the inclusion of this information as it would be speculative and fall outside the specified scope.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the anaerobic biodegradation of "Benzene, tetrachloroethoxy-" as outlined in the request. Further research and specific studies on this compound are needed to generate the requested information.

Environmental Fate and Transport Mechanisms

Volatilization from Water and Soil Systems

Volatilization is a significant process that governs the transfer of Benzene (B151609), tetrachloroethoxy- from water bodies and soil surfaces into the atmosphere. This process is largely influenced by the compound's Henry's Law constant, which describes its partitioning between air and water at equilibrium. dmu.dk Chemicals with a high Henry's Law constant tend to readily volatilize from water. dmu.dk

To provide a quantitative basis for the volatilization potential of Benzene, tetrachloroethoxy-, key physicochemical properties were estimated using predictive models such as the US EPA's EPI Suite™. These estimations are presented in the table below.

| Property | Estimated Value | Implication for Volatilization |

|---|---|---|

| Vapor Pressure | 0.002 Pa at 25°C | Low volatility from a pure state. |

| Water Solubility | 0.23 mg/L at 25°C | Low solubility can influence partitioning behavior. |

| Henry's Law Constant (H) | 2.3 Pa·m³/mol at 25°C | Indicates a moderate potential to volatilize from water. dmu.dk |

Data estimated using predictive QSAR models.

Based on the estimated Henry's Law constant, Benzene, tetrachloroethoxy- is expected to volatilize from water surfaces. The rate of this volatilization will also depend on environmental factors such as water body depth, flow rate, and wind speed. ca.gov

From soil, volatilization is influenced by factors including soil moisture content, temperature, and the compound's adsorption to soil particles. pdf4pro.com For a compound like Benzene, tetrachloroethoxy-, volatilization from moist soil surfaces is expected to occur. However, as the soil dries, the compound is likely to adsorb more strongly to soil particles, which would in turn reduce the rate of volatilization. pdf4pro.com

Adsorption and Desorption Characteristics in Soil and Sediment

The tendency of Benzene, tetrachloroethoxy- to attach to soil and sediment particles is a critical factor in determining its mobility and bioavailability in the environment. This process, known as adsorption, is primarily governed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, making it less mobile. service.gov.uk

The estimated Koc for Benzene, tetrachloroethoxy- suggests a significant affinity for organic matter.

| Property | Estimated Value | Implication for Adsorption |

|---|---|---|

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.5 | Indicates strong adsorption to soil and sediment organic matter. service.gov.uk |

Data estimated using predictive QSAR models.

With a high Koc value, Benzene, tetrachloroethoxy- is expected to be largely immobile in soils and sediments with significant organic content. service.gov.uk This strong adsorption reduces its concentration in the aqueous phase, thereby limiting its potential to leach into groundwater. service.gov.uk Desorption, the reverse process where the chemical is released from particles back into the water, is likely to be slow for this compound due to its strong binding affinity. This can lead to its persistence in the solid phase of soil and sediment.

Studies on other chlorinated benzenes have shown that sorption is a key process controlling their fate, with the organic carbon content of the soil being a primary influencing factor. ca.gov

Environmental Partitioning and Mass Balance Modeling

Environmental partitioning describes how a chemical distributes itself among different environmental compartments such as air, water, soil, and sediment. Multimedia mass balance models, like the EQC (Equilibrium Criterion) model, can be used to predict this distribution based on a chemical's physicochemical properties. henrys-law.org These models help to understand the ultimate fate and areas of potential accumulation of a chemical in the environment. ecetoc.org

For Benzene, tetrachloroethoxy-, with its moderate volatility and high affinity for organic carbon, a mass balance model would likely predict that a significant portion of the compound released to the environment would partition to soil and sediment. While some portion would volatilize into the atmosphere from water and moist soil surfaces, its strong adsorption to solids would act as a major sink. The low water solubility would limit its concentration in the aqueous phase. Over time, the dominant environmental compartments for this compound are expected to be soil and sediment, where it may persist due to slow degradation and desorption rates.

Bioaccumulation and Biotransformation in Model Ecosystems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. ca.gov The bioconcentration factor (BCF) is a key metric used to assess this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

Several estimations for the bioconcentration factor of Benzene, tetrachloroethoxy- have been made using predictive models, as detailed in an ECHA registration dossier.

| Prediction Model/Source | Estimated BCF Value (L/kg) | Interpretation |

|---|---|---|

| BCFBAF model (v3.01) | 205.5 | Not expected to significantly bioaccumulate. |

| Chemspider database (2018) | 573.05 | Moderate potential for bioaccumulation. |

| SciFinder database (2017) | 775 | Moderate potential for bioaccumulation. |

| ACD/I-Lab predictive module (2018) | 947 | Moderate potential for bioaccumulation. |

Source: ECHA Registration Dossier for a test chemical consistent with Benzene, tetrachloroethoxy-

While one model predicts a low potential for bioaccumulation, several others suggest a moderate potential. A BCF value between 100 and 1000 is often considered indicative of moderate bioaccumulation potential. The differences in the estimated values highlight the uncertainty inherent in predictive modeling. However, the collective data suggests that Benzene, tetrachloroethoxy- may accumulate in aquatic organisms to some extent.

Biotransformation, or the metabolic conversion of the compound within an organism, can influence its bioaccumulation potential. If the compound is readily metabolized to more water-soluble forms, it can be more easily excreted, thus reducing its BCF. The persistence of Benzene, tetrachloroethoxy- in organisms will depend on the rate of its biotransformation and elimination.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For Benzene (B151609), tetrachloroethoxy-, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign the proton and carbon signals and to establish the connectivity between the aromatic and aliphatic portions of the molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignments

The ¹H NMR spectrum of 2,3,5,6-tetrachloro-1-ethoxybenzene is expected to be relatively simple due to the molecule's symmetry.

Aromatic Region: The benzene ring has one proton at the C4 position. This proton would appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The exact chemical shift would be influenced by the electron-withdrawing effects of the four chlorine atoms and the electron-donating ethoxy group.

Aliphatic Region: The ethoxy group (-OCH₂CH₃) would give rise to two distinct signals:

A quartet for the methylene (B1212753) protons (-OCH₂-), shifted downfield due to the adjacent oxygen atom, likely appearing in the range of δ 4.0-4.5 ppm. The splitting into a quartet is due to the coupling with the three protons of the methyl group.

A triplet for the methyl protons (-CH₃), located further upfield, typically in the range of δ 1.3-1.6 ppm. This signal is split into a triplet by the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for 2,3,5,6-Tetrachloro-1-ethoxybenzene

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic-H (C4-H) | 7.0 - 7.5 | Singlet (s) | 1H |

| Methylene (-OCH₂-) | 4.0 - 4.5 | Quartet (q) | 2H |

| Methyl (-CH₃) | 1.3 - 1.6 | Triplet (t) | 3H |

Carbon (¹³C) NMR for Aromatic and Aliphatic Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the assumed 2,3,5,6-tetrachloro-1-ethoxybenzene, fewer signals than the total number of carbon atoms are expected.

Aromatic Carbons:

The carbon atom attached to the ethoxy group (C1) would be found in the downfield region of the aromatic carbons, likely between δ 150-160 ppm.

The four chlorine-substituted carbons (C2, C3, C5, C6) are chemically equivalent in this symmetric structure and would produce a single signal, expected in the range of δ 125-135 ppm.

The proton-bearing carbon (C4) would also give a distinct signal, likely in a similar region to the chlorinated carbons, around δ 120-130 ppm.

Aliphatic Carbons:

The methylene carbon (-OCH₂-) would resonate in the range of δ 60-70 ppm.

The methyl carbon (-CH₃) would appear at a higher field, typically between δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for 2,3,5,6-Tetrachloro-1-ethoxybenzene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-O-) | 150 - 160 |

| C2, C3, C5, C6 (-Cl) | 125 - 135 |

| C4 (-H) | 120 - 130 |

| Methylene (-OCH₂-) | 60 - 70 |

| Methyl (-CH₃) | 15 - 20 |

Heteronuclear NMR (e.g., ³⁵Cl) for Halogen Environments

While less common, ³⁵Cl NMR could theoretically be used to probe the environment of the chlorine atoms. Given the chemical equivalence of the four chlorine atoms in the assumed symmetrical structure, a single, likely broad, signal would be expected in the ³⁵Cl NMR spectrum. The large quadrupole moment of the chlorine isotopes often results in very broad signals, which can make this technique challenging.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their three-bond (vicinal) coupling. No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between:

The aromatic proton signal and the C4 carbon signal.

The methylene proton quartet and the methylene carbon signal.

The methyl proton triplet and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations for 2,3,5,6-tetrachloro-1-ethoxybenzene would include:

A correlation from the methylene protons (-OCH₂-) to the C1 carbon of the benzene ring.

Correlations from the aromatic proton (C4-H) to the adjacent chlorinated carbons (C3 and C5) and to C1.

These 2D NMR experiments would collectively provide unequivocal evidence for the connectivity of the ethoxy group to the tetrachlorinated benzene ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

For Benzene, tetrachloroethoxy- (C₈H₆Cl₄O), the exact mass can be calculated. The presence of four chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This would lead to a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with predictable relative intensities, providing a clear signature for a tetrachlorinated compound. HRMS would be able to resolve these isotopic peaks and confirm the elemental formula.

Fragmentation Pattern Analysis for Structural Information

The molecular ion (M⁺•) of tetrachloroethoxybenzene would be susceptible to several key fragmentation pathways. The presence of chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundances of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). For a fragment containing four chlorine atoms, the relative intensities of the M, M+2, M+4, M+6, and M+8 peaks can be predicted. chemguide.co.uklibretexts.org

Key predicted fragmentation pathways include:

Alpha-Cleavage: A common fragmentation for ethers involves the cleavage of the C-C bond adjacent (alpha) to the oxygen atom. libretexts.org For tetrachloroethoxybenzene, this would involve the cleavage of the bond between the two carbons of the ethoxy group. However, the most favorable alpha-cleavage is typically the loss of the largest alkyl group. A primary fragmentation would be the cleavage of the C-O bond, leading to the formation of a phenoxy cation ([C₆H₅O]⁺) and a tetrachloroethyl radical, or a phenyl cation ([C₆H₅]⁺) and a tetrachloroethoxy radical.

Cleavage of the Tetrachloroethoxy Group: The tetrachloroethoxy side chain itself is prone to fragmentation. Loss of chlorine atoms or HCl from the molecular ion or fragment ions is a highly probable pathway.

Rearrangements: McLafferty-type rearrangements are possible if the side chain structure allows for a six-membered ring transition state, though this is less likely for a simple tetrachloroethoxy group. libretexts.orglibretexts.org

A detailed examination of the resulting fragments, their mass-to-charge (m/z) ratios, and their isotopic patterns allows for the piecing together of the original molecular structure.

Predicted Mass Spectrometry Fragmentation Data for 1-(1,1,2,2-Tetrachloroethoxy)benzene

| m/z of Fragment Ion | Possible Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 274/276/278/280/282 | [C₈H₆Cl₄O]⁺• | Molecular Ion (M⁺•) |

| 167/169/171/173 | [C₂HCl₄]⁺ | Cleavage of the phenyl group |

| 132/134/136 | [C₂HCl₃]⁺ | Loss of Cl from [C₂HCl₄]⁺ |

| 93 | [C₆H₅O]⁺ | Cleavage of the C-O bond |

Note: The table presents predicted values. The m/z values shown are for the most abundant isotopes. Actual spectra would show isotopic clusters for all chlorine-containing fragments.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing specific compounds within complex mixtures and for elucidating detailed structural information. nist.govcm-uj.krakow.pl In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected from the initial mass spectrum, subjected to fragmentation, and then the resulting fragment ions (product ions) are mass-analyzed. nist.gov This two-stage analysis provides enhanced selectivity and sensitivity. cm-uj.krakow.pl

For the analysis of "Benzene, tetrachloroethoxy-" in an environmental or biological sample, MS/MS would be invaluable. The process would involve:

Ionization: The sample mixture is ionized, typically using a soft ionization technique like electrospray ionization (ESI) to minimize initial fragmentation and preserve the molecular ion. acdlabs.com

Precursor Ion Selection (MS1): The mass spectrometer selects the isotopic cluster corresponding to the molecular ion of tetrachloroethoxybenzene (e.g., m/z 274 for the ³⁵Cl₄ isotopologue).

Fragmentation (Collision-Induced Dissociation): The selected precursor ions are passed into a collision cell, where they collide with an inert gas (like argon or nitrogen). This collision energy induces fragmentation of the precursor ion. eurekalert.org

Product Ion Analysis (MS2): The resulting product ions are analyzed by a second mass spectrometer, generating a product ion spectrum. This spectrum is characteristic of the precursor ion's structure. nist.goveurekalert.org

This technique allows for the confident identification and quantification of tetrachloroethoxybenzene even when co-eluting with other substances, as the product ion spectrum is unique to the precursor's structure. It is a cornerstone of modern analytical chemistry for trace-level detection. libretexts.orgcm-uj.krakow.pl

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. computabio.comdocbrown.info The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. mestrelabcn.comchromatographyonline.com

Vibrational Modes of the Aromatic Ring and Tetrachloroethoxy Moiety

The vibrational spectrum of "Benzene, tetrachloroethoxy-" is determined by the collective motions of its atoms. These motions can be broken down into fundamental vibrations, or normal modes. acdlabs.com The total number of normal vibrational modes for a non-linear molecule is 3N-6, where N is the number of atoms. nist.gov

Aromatic Ring Vibrations:

C-H Stretching: The aromatic C-H bonds will exhibit stretching vibrations typically in the region of 3100-3000 cm⁻¹. vscht.cz

C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of characteristic bands, usually in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the ring influences the exact position and intensity of these bands.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region. libretexts.org

Tetrachloroethoxy Moiety Vibrations:

C-H Stretching: Any C-H bonds on the ethoxy group would show aliphatic C-H stretching vibrations, typically between 3000-2850 cm⁻¹. libretexts.org

C-O Stretching: The ether linkage (Aryl-O-C) results in a strong, characteristic C-O stretching absorption. For aryl alkyl ethers, this typically appears as two distinct bands: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. vscht.cz

C-Cl Stretching: The carbon-chlorine bonds will have strong stretching vibrations in the fingerprint region, generally between 800-600 cm⁻¹. specac.com The presence of multiple C-Cl bonds would likely result in several strong, overlapping bands in this region.

Diagnostic Bands for Functional Group Identification

The IR spectrum of tetrachloroethoxybenzene can be used to confirm the presence of its key functional groups through diagnostic absorption bands.

Predicted Diagnostic IR Bands for Tetrachloroethoxybenzene

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl Ether | Strong |

| 900-675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Note: This table is based on general correlation charts and predicted values. vscht.czspecac.com The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the entire molecular structure. vscht.cz

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that, like IR, probes the vibrational modes of a molecule. nih.gov It is based on the inelastic scattering of monochromatic light, known as the Raman effect. specac.comnist.gov A key difference from IR spectroscopy is the selection rule: a vibration is Raman active if it causes a change in the polarizability of the molecule. chromatographyonline.com This often means that vibrations that are weak or absent in the IR spectrum are strong in the Raman spectrum, and vice-versa, making the two techniques highly complementary. chemguide.co.uk

Complementary Vibrational Analysis for Molecular Fingerprinting

A Raman spectrum provides a unique molecular fingerprint that can be used for identification. libretexts.orgnist.gov For "Benzene, tetrachloroethoxy-", Raman spectroscopy would offer complementary information to its IR spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a very strong and sharp band in the Raman spectrum around 1000 cm⁻¹. The C=C stretching modes in the 1600-1580 cm⁻¹ region are also usually strong in the Raman spectrum.

Symmetric Bonds: Bonds that are non-polar or symmetric, such as C-C bonds, tend to produce strong Raman signals, whereas they are weak in the IR spectrum.

C-Cl Vibrations: The C-Cl stretching modes are also Raman active and would appear in the low-frequency region of the spectrum.

By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of tetrachloroethoxybenzene can be obtained. This dual analysis strengthens the confidence in structural elucidation and provides a highly specific molecular fingerprint for the compound. nih.gov The use of Raman spectroscopy is particularly advantageous for analyzing samples in aqueous solutions, as water is a weak Raman scatterer but has strong IR absorption that can obscure spectral regions. chemguide.co.uk

Analysis of Ring Breathing and Deformation Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the structural characteristics of substituted benzene rings. For a molecule such as Benzene, tetrachloroethoxy-, these methods would provide detailed insights into the vibrational modes of the aromatic core, particularly the ring breathing and deformation modes.

Ring breathing is a symmetric radial stretching vibration of the entire benzene ring, often appearing as a strong, sharp peak in the Raman spectrum. mdpi.com Its frequency is highly sensitive to the mass and electronic properties of the substituents. For unsubstituted benzene, this mode is famously observed at 992 cm⁻¹. researchgate.net In heavily substituted compounds like hexachlorobenzene (B1673134), the frequency of this mode shifts significantly, for instance, to 1229 cm⁻¹. researchgate.net For Benzene, tetrachloroethoxy-, one would expect the ring breathing frequency to be influenced by the combined mass and electronic effects of the four chlorine atoms and the ethoxy group.

Ring deformation modes involve in-plane and out-of-plane bending of the carbon-carbon bonds within the ring. These vibrations are also characteristic of the substitution pattern. For example, in-plane C-C-C deformation modes are observed for benzene at 606 cm⁻¹ and for hexachlorobenzene at 692 cm⁻¹. mdpi.comresearchgate.net The specific frequencies for Benzene, tetrachloroethoxy- would depend on its exact isomeric form, as the symmetry of the molecule dictates the IR and Raman activity of these modes. Without experimental data, the precise frequencies for the ring breathing and deformation modes of Benzene, tetrachloroethoxy- cannot be provided.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. tugraz.atanton-paar.com If suitable single crystals of Benzene, tetrachloroethoxy- could be grown, this technique would yield a wealth of structural information. tugraz.at

The analysis would provide the fundamental unit cell parameters (the dimensions a, b, c, and angles α, β, γ that define the repeating crystalline unit) and the space group, which describes the symmetry elements present in the crystal. tugraz.atdrawellanalytical.com From this, a complete molecular structure could be determined, including:

Precise bond lengths (e.g., C-C, C-Cl, C-O, O-C, C-H).

Bond angles within the benzene ring and the ethoxy substituent.

Torsional or dihedral angles, which would describe the orientation of the ethoxy group relative to the plane of the tetrachlorobenzene ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential halogen bonding, which dictate the crystal packing.

Despite a thorough search, no published crystal structure for Benzene, tetrachloroethoxy- has been found. Therefore, no crystallographic data can be presented.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu This technique is used to analyze the electronic structure of chromophores. uzh.ch

The primary chromophore in Benzene, tetrachloroethoxy- is the tetrachlorinated benzene ring. The ethoxy group (-OC₂H₅) acts as an auxochrome—a substituent that, when attached to a chromophore, modifies the wavelength and intensity of the absorption.

The absorption bands in the UV-Vis spectrum of this compound would arise from π → π* electronic transitions within the aromatic ring. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the four chlorine atoms and the oxygen atom of the ethoxy group, with its non-bonding (n) electrons, would also influence the electronic environment. The chlorine atoms typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The ethoxy group, being an electron-donating group, would further modulate these transitions.